N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide
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Overview
Description
N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl group, a thiolane ring with a sulfone group, and a naphthalene moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiolane ring: This can be achieved through the cyclization of a suitable dithiol with an oxidizing agent to introduce the sulfone group.
Attachment of the cyclohexyl group: This step involves the reaction of cyclohexylamine with an appropriate intermediate.
Introduction of the naphthalene moiety: This is typically done through a coupling reaction with a naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- 3-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid
Uniqueness
N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C22H28N2O3S/c25-22(15-23-21-12-6-8-17-7-4-5-11-20(17)21)24(18-9-2-1-3-10-18)19-13-14-28(26,27)16-19/h4-8,11-12,18-19,23H,1-3,9-10,13-16H2 |
InChI Key |
GGKVCCBJQWBNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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